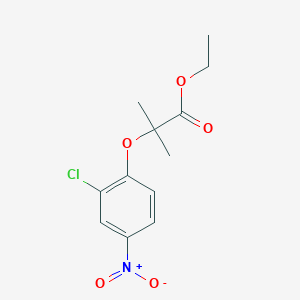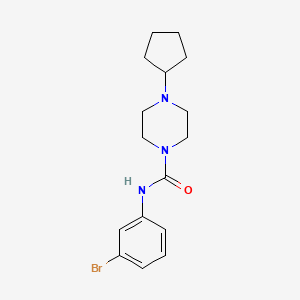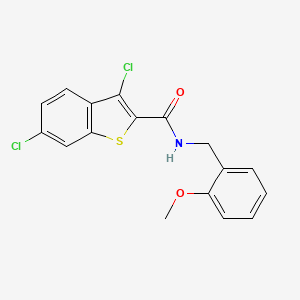![molecular formula C13H11ClN2O5S B4841123 ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4841123.png)
ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate
説明
Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate, also known as CGP 7930, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in regulating synaptic plasticity and neuronal signaling.
作用機序
Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 acts as a competitive antagonist of mGluR5 by binding to its allosteric site. This prevents the activation of the receptor by its endogenous ligands, such as glutamate, and inhibits downstream signaling pathways mediated by G proteins and second messengers. The blockade of mGluR5 signaling by this compound 7930 has been shown to reduce excitatory synaptic transmission, increase inhibitory synaptic transmission, and modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
This compound 7930 has been shown to have various biochemical and physiological effects in different brain regions and cell types. It can modulate the activity of ion channels, transporters, enzymes, and transcription factors that are involved in neuronal signaling and plasticity. This compound 7930 has also been shown to affect the expression of genes related to synaptic function, inflammation, and apoptosis. In terms of physiological effects, this compound 7930 can modulate motor behavior, cognitive function, emotional states, and nociception.
実験室実験の利点と制限
Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 has several advantages for lab experiments, such as its high selectivity and potency for mGluR5, its availability from commercial sources, and its compatibility with various experimental techniques such as electrophysiology, imaging, and behavioral assays. However, there are also some limitations to the use of this compound 7930, such as its potential off-target effects, its limited brain penetration, and its dependence on the experimental conditions and animal models used.
将来の方向性
There are several future directions for the use of ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 in scientific research. One direction is to investigate the role of mGluR5 in other brain regions and cell types, such as the cerebellum, the striatum, and the glial cells. Another direction is to explore the therapeutic potential of mGluR5 antagonists in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and addiction. Furthermore, the development of more selective and brain-penetrant mGluR5 antagonists could improve the specificity and efficacy of these compounds for clinical applications.
科学的研究の応用
Ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate 7930 has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. This compound 7930 has also been used to investigate the therapeutic potential of mGluR5 antagonists in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
ethyl 2-[(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-2-21-10(17)6-15-13(18)12-11(14)8-4-3-7(16(19)20)5-9(8)22-12/h3-5H,2,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDNZJVEFNRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4841040.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea](/img/structure/B4841046.png)


![3-[(4-fluorobenzyl)thio]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4841073.png)
![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4841078.png)

![5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4841088.png)
![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4841090.png)
![4-(methoxymethyl)-6-methyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B4841107.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4841115.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B4841120.png)